molecular formula C6H6N4O3 B14701842 [Nitroso(pyrimidin-2-yl)amino]acetic acid CAS No. 23082-25-9

[Nitroso(pyrimidin-2-yl)amino]acetic acid

Cat. No.: B14701842
CAS No.: 23082-25-9
M. Wt: 182.14 g/mol
InChI Key: HHBYFUDWVMEFOM-UHFFFAOYSA-N
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Description

[Nitroso(pyrimidin-2-yl)amino]acetic acid is a compound that features a nitroso group attached to a pyrimidine ring, which is further connected to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Nitroso(pyrimidin-2-yl)amino]acetic acid typically involves the following steps:

    Formation of Pyrimidine Derivative: The starting material, a pyrimidine derivative, is prepared through a series of reactions including nucleophilic substitution and cyclization.

    Introduction of Nitroso Group: The nitroso group is introduced via a reaction with nitrous acid or other nitrosating agents under controlled conditions.

    Attachment of Amino Acetic Acid Moiety: The final step involves the coupling of the nitroso-pyrimidine intermediate with glycine or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[Nitroso(pyrimidin-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amino derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Nitro(pyrimidin-2-yl)amino acetic acid.

    Reduction: Amino(pyrimidin-2-yl)amino acetic acid.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

[Nitroso(pyrimidin-2-yl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of [Nitroso(pyrimidin-2-yl)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Nitroso Compounds: Compounds with nitroso groups are known for their reactivity and potential therapeutic applications.

Uniqueness

[Nitroso(pyrimidin-2-yl)amino]acetic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitroso group and the pyrimidine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

23082-25-9

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

2-[nitroso(pyrimidin-2-yl)amino]acetic acid

InChI

InChI=1S/C6H6N4O3/c11-5(12)4-10(9-13)6-7-2-1-3-8-6/h1-3H,4H2,(H,11,12)

InChI Key

HHBYFUDWVMEFOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(CC(=O)O)N=O

Origin of Product

United States

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